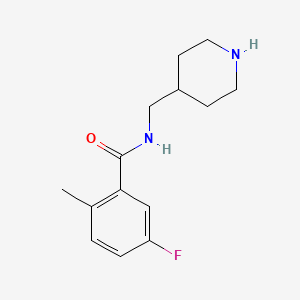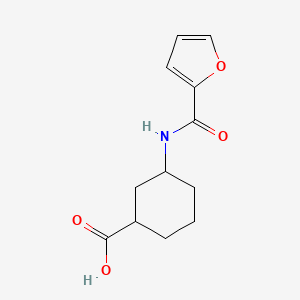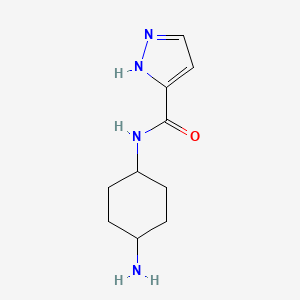![molecular formula C13H16F3NO2 B7569179 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid, also known as TMMA, is a chemical compound that has been extensively studied in scientific research. It is a derivative of the drug Gabapentin, which is commonly used to treat epilepsy and neuropathic pain. TMMA has been found to have potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology.
科学的研究の応用
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been studied for its potential therapeutic applications in a variety of fields. In neurology, it has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and neuropathic pain. In psychiatry, it has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In oncology, it has been found to have anticancer properties, making it a potential treatment for various types of cancer.
作用機序
The exact mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant, analgesic, anxiolytic, and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce seizures and increase pain threshold. It has also been found to reduce anxiety and depression-like behaviors. In cell studies, it has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid in lab experiments is its potential therapeutic applications in a variety of fields. It may also be useful in studying the GABAergic system in the brain and the mechanisms of cancer cell growth and apoptosis. One limitation is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
将来の方向性
There are many potential future directions for research on 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid. One area of interest is its potential as a treatment for epilepsy and neuropathic pain. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound would be useful in determining its potential clinical applications.
合成法
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid can be synthesized through a multi-step process involving the reaction of Gabapentin with various reagents. One common method involves the reaction of Gabapentin with trifluoroacetic anhydride and triethylamine to form the intermediate compound 4,4,4-trifluoro-3-(methylamino)butanoic acid. This intermediate is then reacted with 3-methylbenzyl chloride to form the final product, this compound.
特性
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-9-4-3-5-10(6-9)8-17(2)11(7-12(18)19)13(14,15)16/h3-6,11H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCIKFGOYOWSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)




![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)
